molecular formula C12H14N2O B8667176 8-tert-butyl-1H-quinazolin-4-one

8-tert-butyl-1H-quinazolin-4-one

Cat. No.: B8667176
M. Wt: 202.25 g/mol
InChI Key: RPUUJULTWKYPAF-UHFFFAOYSA-N
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Description

8-tert-butyl-1H-quinazolin-4-one: is a quinazolinone derivative characterized by the presence of a tert-butyl group at the 8th position. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and tert-butylamine.

    Cyclization: The reaction proceeds through cyclization, where anthranilic acid reacts with tert-butylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-tert-butyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the quinazolinone to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinazolinones, amines, and other derivatives with potential biological activities.

Scientific Research Applications

8-tert-butyl-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8-tert-butyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: Lacks the tert-butyl group, resulting in different physicochemical properties and biological activities.

    6,7-Dimethoxy-4(3H)-quinazolinone:

    2-Methyl-4(3H)-quinazolinone: The presence of a methyl group at the 2nd position affects its stability and interactions with biological targets.

Uniqueness

8-tert-butyl-1H-quinazolin-4-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity, stability, and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

8-tert-butyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-12(2,3)9-6-4-5-8-10(9)13-7-14-11(8)15/h4-7H,1-3H3,(H,13,14,15)

InChI Key

RPUUJULTWKYPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1N=CNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Procedure analogous to M. Berg et al., Chem. Med. Chem. 2009, 4, 2, 249: a mixture of 19.3 g (100 mmol) of 2-amino-3-tert-butylbenzoic acid [917874-35-2], 31.4 g (300 mmol) of formamidine acetate [3473-63-0] and 4.4 ml (110 mmol) of formamide is stirred at 160° C. for 12 h. After cooling to 60° C., a mixture of 200 ml of ethanol and 200 ml of 2 N sodium hydroxide solution is added dropwise, the mixture is filtered through a P4 frit covered with sea sand in order to remove polymeric material and then rendered neutral by addition of 2 N hydrochloric acid. After stirring for 12 h, the crystals formed are filtered off with suction and washed three times with 100 ml of water each time. Yield: 13.9 g (68 mmol), 68%. Purity: >95% according to 1H-NMR.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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